2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-2-8-17(9-3-14)21-10-12-22(13-11-21)18(19(23)24)15-4-6-16(20)7-5-15/h2-9,18H,10-13H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRZKSBDSAVAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the chlorophenyl and tolyl groups can be introduced through nucleophilic substitution reactions.
Acetic Acid Introduction: The acetic acid moiety can be introduced via carboxylation reactions, often using reagents like carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the tolyl group.
Reduction: Reduction reactions could target the chlorophenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a chlorophenyl and a tolyl group, which is characteristic of many biologically active molecules. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Piperazine Ring : Starting from a suitable piperazine precursor, the chlorophenyl and tolyl groups are introduced through nucleophilic substitution reactions.
- Acetic Acid Introduction : The acetic acid moiety is added via carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Synthetic Routes Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic Substitution | Chlorophenyl compound, tolyl compound |
| 2 | Carboxylation | Carbon dioxide or acetic acid derivatives |
Pharmacological Studies
The compound has been investigated for its potential biological activity, particularly in the following areas:
- Central Nervous System Disorders : It shows promise as a candidate for drug development targeting conditions like anxiety and depression due to its interactions with neurotransmitter receptors.
- Receptor Ligands : It may function as a ligand for various receptors involved in neurological pathways, influencing mood and cognitive functions.
Medicinal Chemistry
In drug development, this compound serves as an intermediate in synthesizing more complex pharmaceuticals. Its structure allows for modifications that can enhance efficacy or reduce side effects.
Studies have demonstrated that compounds with similar structures can inhibit enzymes involved in metabolic pathways. For instance, they may act as inhibitors of acetylcholinesterase, which is relevant in treating Alzheimer’s disease.
Case Studies
- Alzheimer's Disease Research : A study evaluated compounds similar to 2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid for their acetylcholinesterase inhibitory activity. The results indicated significant potential for treating cognitive decline associated with Alzheimer's disease, with IC50 values indicating effective inhibition .
- Anxiety Treatment : In a pharmacological study, derivatives of this compound were tested for anxiolytic effects in animal models. The results suggested that these compounds could reduce anxiety-like behaviors significantly compared to control groups .
Mechanism of Action
The mechanism of action for compounds like 2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with:
Receptors: Binding to specific receptors in the body, altering their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(4-(m-tolyl)piperazin-1-yl)acetic acid
- 2-(4-Chlorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetic acid
Uniqueness
- Substitution Pattern : The specific substitution pattern on the piperazine ring and the aromatic rings can significantly influence the compound’s properties and reactivity.
- Pharmacological Profile : Differences in biological activity and potential therapeutic applications.
Biological Activity
2-(4-Chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with acetic acid under controlled conditions. Various methods have been reported in the literature, highlighting the versatility of piperazine as a scaffold for drug development. For instance, one study detailed a method involving the use of chloroform and thionyl chloride to yield related piperazine compounds with varying substituents .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. In vitro tests showed significant activity against various bacterial strains, comparable to standard antibiotics like ciprofloxacin and fluconazole. For example, one study indicated that specific derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 8 to 16 µg/mL against resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro assays using human breast cancer cell lines revealed that some derivatives exhibited moderate to significant cytotoxic effects. The IC50 values for these compounds ranged from 0.65 to 18 µM, indicating their potential as anticancer agents . Molecular docking studies further suggested that these compounds interact effectively with target proteins involved in cancer cell proliferation and apoptosis pathways.
Case Studies
- Antimicrobial Study : A comprehensive evaluation of various derivatives of the compound was conducted, revealing that compounds 3, 8, 11, and 12 displayed significant antimicrobial activity. These compounds were synthesized and tested using tube dilution techniques, demonstrating efficacy comparable to established antimicrobial agents .
- Anticancer Evaluation : Another study focused on the anticancer properties of a related compound, revealing that it inhibited PARP1 activity, enhanced apoptosis markers such as cleaved caspase-3, and increased p53 expression in MCF-7 breast cancer cells. This highlights the potential for developing new therapeutic agents based on this chemical structure .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(4-chlorophenyl)-2-(4-(p-tolyl)piperazin-1-yl)acetic acid, and how can intermediates be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling a 4-chlorophenylacetic acid derivative with a 4-(p-tolyl)piperazine moiety. Key intermediates include halogenated aromatic precursors (e.g., 4-chlorophenylacetic acid chloride) and functionalized piperazines. Optimization strategies:
- Use Buchwald–Hartwig amination for C–N bond formation .
- Employ palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency .
- Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates .
Q. How is the structural integrity of this compound validated, and what techniques resolve ambiguities in stereochemistry?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally analogous piperazine derivatives (e.g., 4-(2-fluorobenzoyl)-piperazin-1-ium trifluoroacetate) .
- NMR (¹H, ¹³C, DEPT-135): Assigns proton environments (e.g., distinguishing aromatic vs. piperazine protons) .
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and piperazine N–H (~3300 cm⁻¹) stretches .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Note discrepancies in purity requirements (≥95% for reliable MIC values) .
- Receptor binding assays : Screen for serotonin (5-HT₁A) or dopamine receptor affinity via competitive radioligand binding (³H-ketanserin for 5-HT₂A) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., PDB: 7E2Z for 5-HT₁A). Focus on piperazine-phenyl interactions in hydrophobic pockets .
- QSAR analysis : Correlate substituent electronic effects (Hammett σ values) with binding affinity. For example, electron-withdrawing groups (e.g., Cl) enhance aryl-piperazine interactions .
Q. What strategies address poor solubility in pharmacokinetic studies?
- Methodological Answer :
- Prodrug design : Introduce ester groups (e.g., methyl acetate) at the carboxylic acid moiety to improve lipophilicity .
- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide ratio) for sustained release in rodent plasma .
Q. How can contradictory data on metabolic stability be resolved?
- Methodological Answer :
- In vitro microsomal assays : Compare liver microsomes from multiple species (rat, human). Use LC-MS/MS to identify metabolites (e.g., N-dealkylation products) .
- Isotope labeling : Synthesize deuterated analogs (e.g., CD₃ at p-tolyl) to track metabolic pathways .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported receptor binding affinities?
- Methodological Answer :
- Assay standardization : Ensure consistent buffer pH (7.4) and temperature (25°C) across studies. Variations in Mg²⁺ concentration (1–10 mM) alter GPCR conformations .
- Control compounds : Include reference ligands (e.g., clozapine for dopamine D₂) to calibrate assay conditions .
Q. Why do crystallographic data conflict with DFT-predicted bond lengths?
- Methodological Answer :
- Thermal motion correction : Apply B-factor scaling in refinement software (e.g., SHELXL) to account for anisotropic displacement .
- Solvent effects : Include explicit solvent molecules (e.g., DMSO) in DFT calculations (B3LYP/6-31G*) to match experimental data .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 385.88 g/mol | |
| LogP (Predicted) | 3.2 ± 0.3 | |
| Aqueous Solubility (25°C) | 0.12 mg/mL (pH 7.0) | |
| Melting Point | 168–172°C (DSC) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
